molecular formula C13H17N3O B12224750 N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide

N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide

Cat. No.: B12224750
M. Wt: 231.29 g/mol
InChI Key: XCYCPFUVPMBJRJ-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. The compound’s structure features a pyridine ring, an azetidine ring, and a pent-4-enamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-amine with an appropriate azetidinone derivative under specific conditions. The reaction typically requires a catalyst, such as molecular iodine, and may be conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)pent-4-enamide

InChI

InChI=1S/C13H17N3O/c1-2-3-7-13(17)15-11-9-16(10-11)12-6-4-5-8-14-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,15,17)

InChI Key

XCYCPFUVPMBJRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1CN(C1)C2=CC=CC=N2

Origin of Product

United States

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